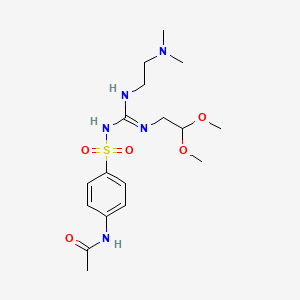
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
科学研究应用
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research, including:
Biology: In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
作用机制
The mechanism by which Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-aminophenyl)-: This compound has a similar structure but lacks the sulfonyl and dimethoxyethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-:
Uniqueness
The unique combination of functional groups in Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
属性
CAS 编号 |
71795-29-4 |
|---|---|
分子式 |
C17H29N5O5S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[4-[[N'-(2,2-dimethoxyethyl)-N-[2-(dimethylamino)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H29N5O5S/c1-13(23)20-14-6-8-15(9-7-14)28(24,25)21-17(18-10-11-22(2)3)19-12-16(26-4)27-5/h6-9,16H,10-12H2,1-5H3,(H,20,23)(H2,18,19,21) |
InChI 键 |
KVDKGHOWHHZNKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(OC)OC)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


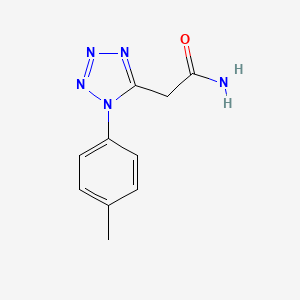
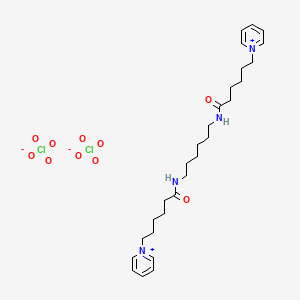
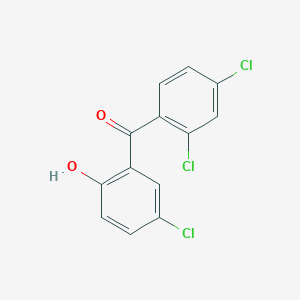
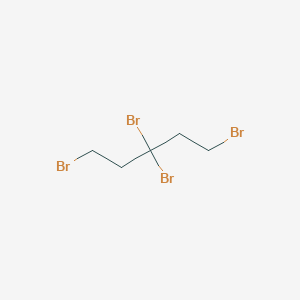

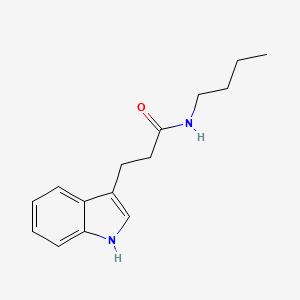
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
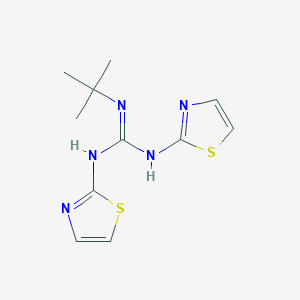
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
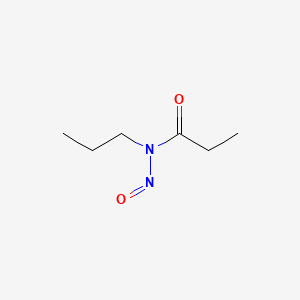


![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
